1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane
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Overview
Description
1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane is a complex organic compound that features a pyrrole ring substituted with a fluorophenyl group and a carbonyl group, as well as an azepane ring substituted with a methoxyphenyl group
Mechanism of Action
Target of action
Compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . The specific targets would depend on the exact structure of the compound and could range from enzymes to ion channels to receptors.
Biochemical pathways
The compound could potentially affect a variety of biochemical pathways, depending on its specific targets. For example, indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrrole ring, which can be achieved through the Paal-Knorr synthesis. This involves the cyclization of a 1,4-dicarbonyl compound in the presence of an acid catalyst.
Next, the fluorophenyl group is introduced via a Friedel-Crafts acylation reaction, where the pyrrole ring is treated with 4-fluorobenzoyl chloride in the presence of a Lewis acid such as aluminum chloride. The azepane ring is then synthesized through a cyclization reaction involving a suitable diamine and a dihalide compound. Finally, the methoxyphenyl group is introduced via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carbonyl compounds.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group, using reagents such as sodium hydride and alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted azepane derivatives.
Scientific Research Applications
1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-phenylazepane: Lacks the methoxy group, which may affect its binding properties and biological activity.
1-[4-(4-chlorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane: Contains a chlorophenyl group instead of a fluorophenyl group, which may alter its reactivity and pharmacokinetics.
Uniqueness
1-[4-(4-fluorophenyl)-1H-pyrrole-2-carbonyl]-3-(4-methoxyphenyl)azepane is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which may confer enhanced biological activity and specificity. The combination of these functional groups with the pyrrole and azepane rings makes it a versatile compound for various applications.
Properties
IUPAC Name |
[4-(4-fluorophenyl)-1H-pyrrol-2-yl]-[3-(4-methoxyphenyl)azepan-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25FN2O2/c1-29-22-11-7-17(8-12-22)19-4-2-3-13-27(16-19)24(28)23-14-20(15-26-23)18-5-9-21(25)10-6-18/h5-12,14-15,19,26H,2-4,13,16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VULLLQJTHFBEHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCN(C2)C(=O)C3=CC(=CN3)C4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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